(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-6-yl)boronic acid
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Overview
Description
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-6-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a spirocyclic framework, which is known for its rigidity and stability, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-6-yl)boronic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an indoline derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester as the coupling partner.
Protection with tert-Butoxycarbonyl (Boc) Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-6-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues . The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- N-Boc-indole-2-boronic acid
- 1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid
Uniqueness
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-6-yl)boronic acid is unique due to its spirocyclic structure, which imparts enhanced stability and rigidity compared to other boronic acid derivatives. This structural feature makes it particularly useful in applications requiring high binding affinity and selectivity .
Properties
Molecular Formula |
C17H23BN2O5 |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
[1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-6-yl]boronic acid |
InChI |
InChI=1S/C17H23BN2O5/c1-16(2,3)25-15(22)20-8-6-17(7-9-20)12-5-4-11(18(23)24)10-13(12)19-14(17)21/h4-5,10,23-24H,6-9H2,1-3H3,(H,19,21) |
InChI Key |
ZLPCNXIVHAGGCB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)C(=O)N2)(O)O |
Origin of Product |
United States |
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